(3-Methyl-4-pentenyl)benzene
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Overview
Description
(3-Methyl-4-pentenyl)benzene is an organic compound with the molecular formula C12H16. It consists of a benzene ring substituted with a 3-methyl-4-pentenyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common synthetic route involves the hydroboration-oxidation of 3-methyl-1-pentene followed by a Friedel-Crafts alkylation to attach the resulting alkyl group to benzene.
Friedel-Crafts Alkylation: Another method is the Friedel-Crafts alkylation of benzene with 3-methyl-4-pentene using aluminum chloride as a catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale Friedel-Crafts alkylation reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as alcohols, aldehydes, and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding saturated hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Typical reducing agents include hydrogen gas (H2) and metal catalysts like palladium on carbon (Pd/C).
Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) are often used for nitration reactions.
Major Products Formed:
Oxidation: Products include 3-methyl-4-pentenylbenzene alcohol, aldehyde, and carboxylic acid derivatives.
Reduction: The major product is 3-methyl-4-pentylbenzene.
Substitution: Nitro derivatives and other substituted benzene compounds.
Scientific Research Applications
(3-Methyl-4-pentenyl)benzene is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.
Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.
Medicine: It is investigated for potential therapeutic applications, including its use as a precursor for pharmaceuticals.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
(3-Methyl-4-pentenyl)benzene is similar to other alkyl-substituted benzene derivatives, such as ethylbenzene and propylbenzene. its unique structure, particularly the presence of the pentenyl group, distinguishes it from these compounds and contributes to its distinct chemical behavior and applications.
Comparison with Similar Compounds
Ethylbenzene
Propylbenzene
Butylbenzene
Pentylbenzene
Properties
IUPAC Name |
3-methylpent-4-enylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-3-11(2)9-10-12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECDVQPZVWBGII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340962 |
Source
|
Record name | (3-Methyl-4-pentenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42524-30-1 |
Source
|
Record name | (3-Methyl-4-pentenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90340962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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